

# Procizumab: A Specific Antibody for Validating Dipeptidyl Peptidase 3 (DPP3) Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TPP3     |           |
| Cat. No.:            | B1575670 | Get Quote |

### A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the function of dipeptidyl peptidase 3 (DPP3) is of growing importance, particularly in critical illnesses like sepsis and cardiogenic shock. Procizumab, a humanized monoclonal antibody, has emerged as a highly specific tool to investigate and validate the role of circulating DPP3. This guide provides a comprehensive comparison of Procizumab with other methods used to study DPP3 function, supported by available experimental data and detailed protocols.

Circulating DPP3 is increasingly recognized as a key player in the degradation of bioactive peptides, such as angiotensin II, which are crucial for maintaining cardiovascular homeostasis. [1][2] Elevated levels of circulating DPP3 have been associated with poor outcomes in septic and cardiogenic shock, making it a compelling therapeutic target and a subject of intense research.[3][4] Procizumab specifically targets and neutralizes the enzymatic activity of circulating DPP3, offering a powerful means to elucidate its pathophysiological roles.[1][2]

## Performance Comparison: Procizumab vs. Alternative DPP3 Inhibitors

The validation of DPP3 function often relies on the use of specific inhibitors. While small molecules have been identified, Procizumab offers distinct advantages in terms of specificity and in vivo applicability.



| Inhibitor/<br>Method | Туре                                              | Mechanis<br>m of<br>Action                                                                                                                            | Reported<br>Potency<br>(IC50/Ki)                                                                        | Specificit<br>y                                                                    | Key<br>Advantag<br>es                                                                                      | Key<br>Limitation<br>s                                                           |
|----------------------|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Procizuma<br>b       | Humanized<br>Monoclonal<br>Antibody               | Binds to a conserved, surface-exposed loop near the active site of DPP3, sterically hindering substrate binding and inhibiting enzymatic activity.[5] | Not publicly available in specific numerical values (Kd, IC50, or Ki). Described as a potent inhibitor. | Highly specific for DPP3. Does not interfere with intracellular DPP3.[6]           | High specificity, suitable for in vivo studies, long half-life in circulation compared to small molecules. | High cost,<br>limited cell<br>permeabilit<br>y (acts on<br>circulating<br>DPP3). |
| Aprotinin            | Polypeptid<br>e (Serine<br>Protease<br>Inhibitor) | Competitiv e inhibitor of various serine proteases.                                                                                                   | Ki: 11.7 μM<br>for human<br>DPP3.                                                                       | Broad-<br>spectrum<br>serine<br>protease<br>inhibitor,<br>not specific<br>to DPP3. | Readily<br>available.                                                                                      | Lack of<br>specificity<br>can lead to<br>off-target<br>effects.                  |



| Leupeptin                                       | Microbial<br>Aldehyde              | Reversible competitive inhibitor of cysteine and serine proteases.                                           | IC50: ~0.06 µM for rat DPP3; much lower potency for human DPP3 (59% inhibition at 100 µM).[4] | Broad-<br>spectrum<br>inhibitor of<br>serine and<br>cysteine<br>proteases.<br>[4] | Potent<br>against<br>some<br>proteases.                       | Low potency and specificity for human DPP3, potential for off- target effects. |
|-------------------------------------------------|------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------|
| Fluostatins                                     | Natural<br>Compound<br>s           | Inhibit<br>DPP3<br>activity.                                                                                 | Fluostatin<br>A IC50: 1.4<br>μΜ; Κί:<br>14.2 μΜ.[3]                                           | Shows some selectivity for DPP3 over DPP I, II, and IV. [3]                       | Natural product with some reported selectivity.               | Mixed-type<br>inhibition,<br>moderate<br>potency.                              |
| Enzyme<br>Capture<br>Activity<br>Assay<br>(ECA) | Immuno-<br>enzymatic<br>Assay      | Immobilize s DPP3 using a specific antibody, followed by a wash step and measurem ent of enzymatic activity. | N/A                                                                                           | Highly<br>specific for<br>DPP3<br>activity.                                       | High specificity, removes interfering substances from plasma. | Measures activity but does not directly inhibit it in a biological system.     |
| Soluble<br>Activity<br>Assay<br>(SAA)           | Fluorogeni<br>c Substrate<br>Assay | Measures the cleavage of a fluorogenic substrate                                                             | N/A                                                                                           | Not specific for DPP3; other aminopepti dases can                                 | Simple and rapid.                                             | Lack of specificity.                                                           |







(e.g., Arg-Arg-βnaphthyla mide) by DPP3. cleave the substrate.

## Experimental Protocols In Vitro DPP3 Inhibition Assay using Procizumab

This protocol is designed to determine the inhibitory effect of Procizumab on DPP3 activity in vitro.

#### Materials:

- Recombinant human DPP3
- Procizumab
- DPP3 substrate (e.g., Arg-Arg-β-naphthylamide)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
- 96-well black microplate
- Fluorometer

#### Procedure:

- Prepare a stock solution of recombinant human DPP3 in assay buffer.
- Prepare serial dilutions of Procizumab in assay buffer.
- In the wells of the 96-well plate, add 20  $\mu L$  of the DPP3 solution.
- Add 20 μL of the Procizumab dilutions or assay buffer (for control) to the respective wells.
- Incubate the plate at 37°C for 30 minutes to allow for antibody-enzyme binding.



- Prepare the DPP3 substrate solution in assay buffer.
- Initiate the enzymatic reaction by adding 60 μL of the substrate solution to each well.
- Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.
- Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
- Calculate the rate of reaction for each Procizumab concentration and determine the IC50 value.

## In Vivo Validation of DPP3 Function in a Sepsis Model using Procizumab

This protocol describes the use of Procizumab to validate the role of circulating DPP3 in a rat model of sepsis induced by cecal ligation and puncture (CLP).[5][7]

#### Materials:

- Male Wistar rats (250-300g)
- Anesthesia (e.g., isoflurane)
- Surgical instruments for CLP procedure
- Procizumab (1 mg/mL solution)
- Phosphate-buffered saline (PBS) as control
- Equipment for monitoring blood pressure and cardiac function (e.g., echocardiography)
- Blood collection supplies

#### Procedure:



- Induce sepsis in rats using the CLP model. This involves anesthetizing the rat, making a
  midline laparotomy, ligating the cecum, and puncturing it with a needle to induce
  polymicrobial peritonitis.
- After a set period post-CLP (e.g., 6 hours) to allow for the development of sepsis, administer a bolus of Procizumab (e.g., 1 mg/kg) or PBS via intravenous injection.[7]
- Monitor key physiological parameters, including mean arterial pressure, heart rate, and cardiac output (via echocardiography), at baseline and at regular intervals after treatment.
- Collect blood samples at baseline and at specified time points post-treatment to measure plasma DPP3 activity and levels of relevant biomarkers (e.g., angiotensin II).[5]
- At the end of the experiment, euthanize the animals and collect tissues for further analysis (e.g., assessment of organ damage).
- Compare the physiological and biochemical outcomes between the Procizumab-treated and control groups to determine the effect of DPP3 inhibition.

## Visualizing the Role of Procizumab in DPP3-Mediated Pathology

The following diagrams illustrate the signaling pathway involving DPP3 and the experimental workflow for its validation using Procizumab.





Click to download full resolution via product page

Caption: DPP3 signaling pathway in sepsis and the inhibitory action of Procizumab.





Click to download full resolution via product page

Caption: Experimental workflow for validating DPP3 function using Procizumab in a sepsis model.

## Conclusion



Procizumab stands out as a superior tool for the specific validation of circulating DPP3's function, particularly in complex in vivo models of diseases like sepsis and cardiogenic shock. Its high specificity circumvents the off-target effects associated with many small molecule inhibitors. While quantitative data on its binding affinity and inhibitory potency are not yet widely published, preclinical and ongoing clinical studies strongly support its efficacy and specificity.[1] [5][6][7][8][9][10][11][12] The provided experimental protocols offer a framework for researchers to utilize Procizumab to further unravel the critical roles of DPP3 in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 4TEEN4 Pharmaceuticals reports first results on Procizumab, a novel therapeutic anti-DPP3 antibody for treatment of acute myocardial depression - BioSpace [biospace.com]
- 2. Quantitative profiling of protease specificity | PLOS Computational Biology [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of circulating dipeptidyl-peptidase 3 restores cardiac function in a sepsis-induced model in rats: A proof of concept study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting high circulating dipeptidyl peptidase 3 in circulatory failure PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of circulating dipeptidyl-peptidase 3 restores cardiac function in a sepsis-induced model in rats: A proof of concept study | PLOS One [journals.plos.org]
- 8. [PDF] Inhibition of circulating dipeptidyl-peptidase 3 by procizumab in experimental septic shock reduces catecholamine exposure and myocardial injury | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of circulating dipeptidyl-peptidase 3 by procizumab in experimental septic shock reduces catecholamine exposure and myocardial injury PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of circulating dipeptidyl-peptidase 3 by procizumab in experimental septic shock reduces catecholamine exposure and myocardial injury PubMed



[pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Procizumab: A Specific Antibody for Validating Dipeptidyl Peptidase 3 (DPP3) Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575670#procizumab-as-a-specific-antibody-to-validate-dpp3-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com